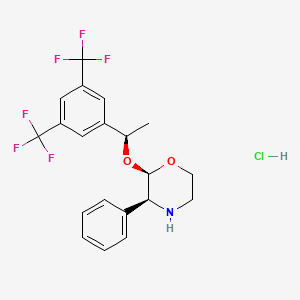![molecular formula C14H18O7 B12072654 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is an organic compound with the molecular formula C14H18O8 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with a triethylene glycol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester typically involves the esterification of 5-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then reacted with triethylene glycol under basic conditions to introduce the triethylene glycol chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups yields ketones or aldehydes.
Reduction: Reduction of the ester groups yields primary alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The triethylene glycol chain enhances the solubility and bioavailability of the compound, making it more effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-hydroxyisophthalate: This compound lacks the triethylene glycol chain and has different solubility and reactivity properties.
Triethylene glycol dimethyl ether: This compound lacks the aromatic ring and ester groups, making it less reactive in certain chemical reactions.
Isophthalic acid dimethyl ester: This compound lacks the hydroxyl and triethylene glycol groups, resulting in different chemical and physical properties.
Uniqueness
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is unique due to the presence of both the triethylene glycol chain and the esterified isophthalic acid. This combination of functional groups imparts unique solubility, reactivity, and bioavailability properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H18O7 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
dimethyl 5-[2-(2-hydroxyethoxy)ethoxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O7/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)21-6-5-20-4-3-15/h7-9,15H,3-6H2,1-2H3 |
Clave InChI |
AJUQXEOFPAYNCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCCOCCO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)








![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
